
Disodium 2-butoxyethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2-butoxyethyl phosphate is an organophosphate compound with the molecular formula C10H21Na2O6P. It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a flame retardant and plasticizer, making it valuable in the production of plastics, textiles, and other materials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 2-butoxyethyl phosphate typically involves the reaction of 2-butoxyethanol with phosphorus oxychloride, followed by neutralization with sodium hydroxide. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained. The general reaction can be represented as follows:
2-butoxyethanol+phosphorus oxychloride→2-butoxyethyl phosphate→disodium 2-butoxyethyl phosphate
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves the careful addition of reactants and continuous removal of by-products to maintain the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Disodium 2-butoxyethyl phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2-butoxyethanol and phosphoric acid.
Oxidation: It can be oxidized to form higher oxidation state phosphorus compounds.
Substitution: It can undergo substitution reactions where the butoxyethyl group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Various nucleophiles under controlled temperature and pH conditions.
Major Products Formed
Hydrolysis: 2-butoxyethanol and phosphoric acid.
Oxidation: Phosphoric acid derivatives.
Substitution: Compounds with different functional groups replacing the butoxyethyl group.
Scientific Research Applications
Disodium 2-butoxyethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a flame retardant additive in polymer chemistry.
Biology: Studied for its effects on cellular processes and potential toxicity.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used as a plasticizer and flame retardant in the production of plastics, textiles, and other materials .
Mechanism of Action
The mechanism of action of disodium 2-butoxyethyl phosphate involves its interaction with cellular membranes and proteins. It can disrupt membrane integrity and interfere with protein function, leading to various biological effects. The compound can also induce oxidative stress and inflammation, which are key pathways involved in its toxicity .
Comparison with Similar Compounds
Similar Compounds
Tris(2-butoxyethyl) phosphate: Another organophosphate flame retardant with similar applications but different molecular structure.
Tris(2-chloroethyl) phosphate: Used as a flame retardant and plasticizer with distinct chemical properties.
Triphenyl phosphate: A widely used flame retardant with different toxicity and environmental impact profiles.
Uniqueness
Disodium 2-butoxyethyl phosphate is unique due to its specific combination of flame retardant and plasticizing properties. Its ability to interact with biological membranes and proteins also sets it apart from other similar compounds, making it a valuable compound for various applications .
Properties
CAS No. |
85204-22-4 |
|---|---|
Molecular Formula |
C6H13Na2O5P |
Molecular Weight |
242.12 g/mol |
IUPAC Name |
disodium;2-butoxyethyl phosphate |
InChI |
InChI=1S/C6H15O5P.2Na/c1-2-3-4-10-5-6-11-12(7,8)9;;/h2-6H2,1H3,(H2,7,8,9);;/q;2*+1/p-2 |
InChI Key |
MPFVDKFRCLZQKV-UHFFFAOYSA-L |
Canonical SMILES |
CCCCOCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



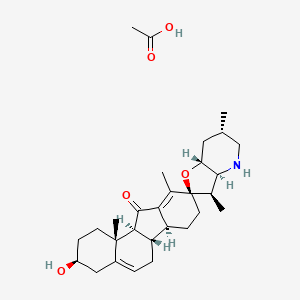
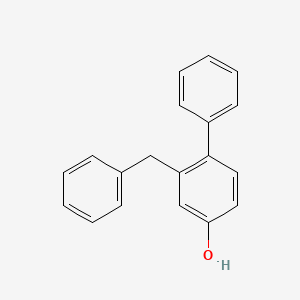
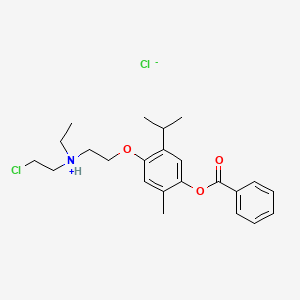


![sodium;4-[[4-[bis[4-(4-sulfoanilino)phenyl]methylidene]cyclohexa-2,5-dien-1-yl]amino]benzenesulfonic acid](/img/structure/B13772765.png)
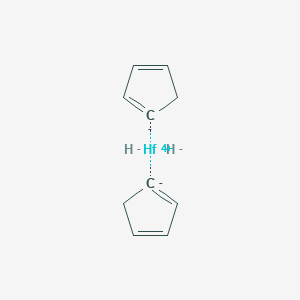

![7-methylnaphtho[1,2-b]quinolin-9-ol](/img/structure/B13772785.png)
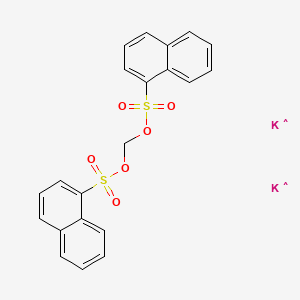
![tert-butyl 2-[(4Z)-4-benzylidene-5-oxo-1,3-oxazol-2-yl]pyrrolidine-1-carboxylate](/img/structure/B13772796.png)
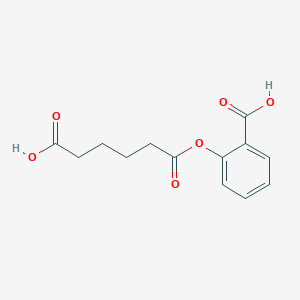
![2-[2-[2-Chloro-3-[2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-1,3-benzothiazole](/img/structure/B13772826.png)
